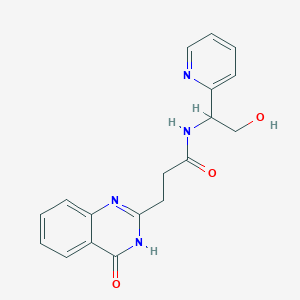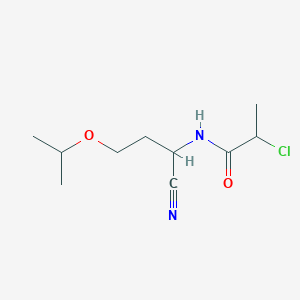
N-(2-hydroxy-1-pyridin-2-ylethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-1-pyridin-2-ylethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide, also known as QPA or Quinazoline Propanamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-(2-hydroxy-1-pyridin-2-ylethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, N-(2-hydroxy-1-pyridin-2-ylethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and maintenance. This inhibition leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential as an anticancer agent, N-(2-hydroxy-1-pyridin-2-ylethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide has been shown to have a wide range of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, and to be a potent inhibitor of certain enzymes involved in the metabolism of neurotransmitters. These effects make it a promising candidate for further investigation in a variety of different areas of scientific research.
实验室实验的优点和局限性
One of the main advantages of N-(2-hydroxy-1-pyridin-2-ylethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide as a research tool is its relatively low cost and ease of synthesis. Additionally, its wide range of potential applications makes it a versatile and useful compound for researchers in a variety of different fields. However, one limitation of N-(2-hydroxy-1-pyridin-2-ylethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research on N-(2-hydroxy-1-pyridin-2-ylethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide. One promising area of study is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further investigation into its potential as an anticancer agent is warranted, as is research into its potential as a tool for studying the role of PARP-1 in DNA repair and maintenance. Finally, more work is needed to fully understand the mechanism of action of N-(2-hydroxy-1-pyridin-2-ylethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide and its potential applications in a variety of different areas of scientific research.
合成方法
The synthesis of N-(2-hydroxy-1-pyridin-2-ylethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide involves several steps, including the condensation of 2-hydroxyethylpyridine with ethyl 2-aminobenzoate, followed by the cyclization of the resulting intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The final product is obtained through the reduction of the resulting quinazoline intermediate with sodium borohydride.
科学研究应用
N-(2-hydroxy-1-pyridin-2-ylethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of study is its potential as an anticancer agent. Several studies have demonstrated that N-(2-hydroxy-1-pyridin-2-ylethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further investigation as a potential cancer treatment.
属性
IUPAC Name |
N-(2-hydroxy-1-pyridin-2-ylethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-11-15(14-7-3-4-10-19-14)21-17(24)9-8-16-20-13-6-2-1-5-12(13)18(25)22-16/h1-7,10,15,23H,8-9,11H2,(H,21,24)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAPSEUROMGKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)NC(CO)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-1-pyridin-2-ylethyl)-3-(4-oxo-3H-quinazolin-2-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(3-chloro-5-methoxybenzoyl)-methylamino]propan-2-yl]-4-methylfuran-2-carboxamide](/img/structure/B7432045.png)
![2-[2-[cyclopentyl(methyl)amino]ethyl-(2,3-dihydro-1,4-benzodioxin-5-ylsulfonyl)amino]-N-methylacetamide](/img/structure/B7432059.png)
![2-[2-[cyclopropyl(propan-2-yl)amino]ethyl-(4-methoxy-3,5-dimethylphenyl)sulfonylamino]-N-methylacetamide](/img/structure/B7432069.png)
![2-[(4-methoxy-3,5-dimethylphenyl)sulfonyl-[2-[3-methoxypropyl(methyl)amino]ethyl]amino]-N-methylacetamide](/img/structure/B7432072.png)
![2-[2,3-dihydro-1-benzofuran-7-ylsulfonyl-[4-(2-methylimidazol-1-yl)butyl]amino]-N-methylacetamide](/img/structure/B7432074.png)
![2-[2,3-dihydro-1-benzofuran-7-ylsulfonyl-[2-(3,3-dimethylpiperidin-1-yl)ethyl]amino]-N-methylacetamide](/img/structure/B7432077.png)
![N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432093.png)
![N-(2-bromoprop-2-enyl)-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432098.png)
![N-(3-fluoropropyl)-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432104.png)
![N-but-2-ynyl-N-[2-(methylamino)-2-oxoethyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7432109.png)
![1-(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)-3-[1-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7432113.png)
![methyl 2-[[(4,4-diethyl-2-oxopyrrolidin-3-yl)amino]methyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7432119.png)
![N-[2-[(6-chloro-4-oxo-3H-quinazolin-2-yl)methyl-ethylamino]ethyl]-2-cyclopentylacetamide](/img/structure/B7432120.png)
